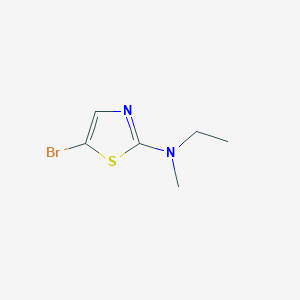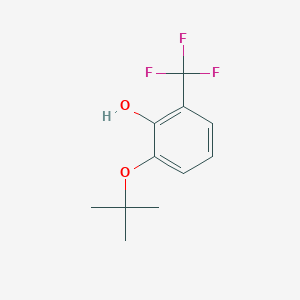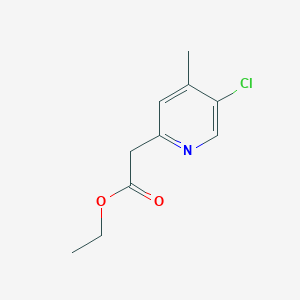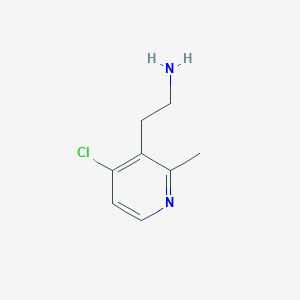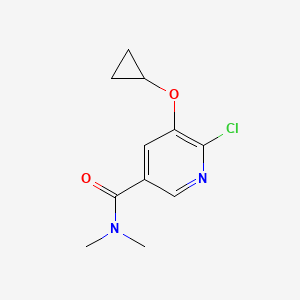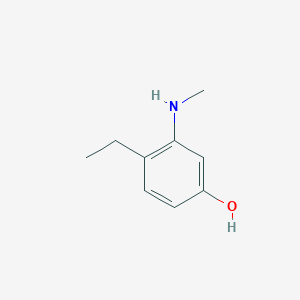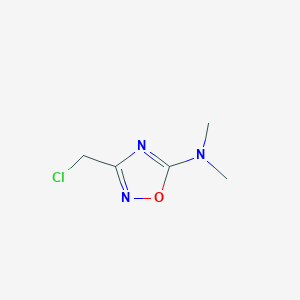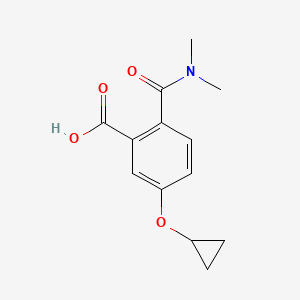
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H15NO4 It is characterized by the presence of a cyclopropoxy group, a dimethylcarbamoyl group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid typically involves multiple steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable precursor with cyclopropyl bromide under basic conditions.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines can be formed.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The cyclopropoxy and dimethylcarbamoyl groups may interact with enzymes or receptors, leading to changes in their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
- 2-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- 4-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid
Uniqueness
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of the cyclopropoxy group adds strain to the molecule, potentially affecting its chemical behavior and making it distinct from other similar compounds.
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-14(2)12(15)10-6-5-9(18-8-3-4-8)7-11(10)13(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |
InChIキー |
YENMYNVKYQQAOL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


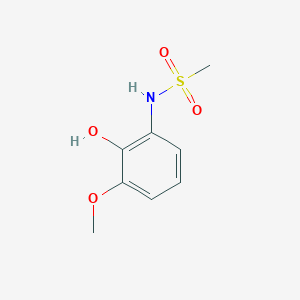
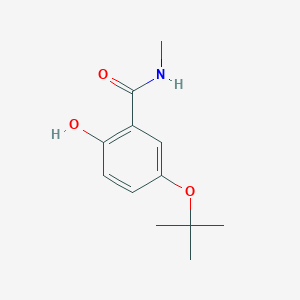

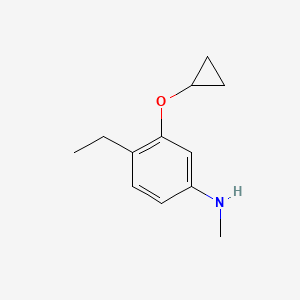

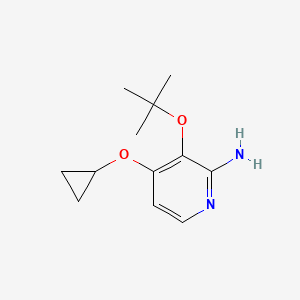
![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
